![molecular formula C19H22N2O5S B2862076 Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate CAS No. 2097925-50-1](/img/structure/B2862076.png)
Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory Agents
The thiophene moiety, which is part of the compound’s structure, is known to contribute to anti-inflammatory properties . Compounds containing thiophene rings have been used to develop drugs with anti-inflammatory activity. This suggests that our compound could be synthesized and studied for its potential as an anti-inflammatory agent.
Neurological Disorders: Alzheimer’s Disease
Thiophene derivatives have been shown to act as serotonin antagonists and are used in the treatment of neurological disorders such as Alzheimer’s disease . The compound could be investigated for its efficacy in modulating serotonin levels, which might offer therapeutic benefits for Alzheimer’s patients.
Cancer Research: Anti-Mitotic Activity
Some thiophene derivatives have demonstrated anti-mitotic activity, which is crucial in cancer treatment as it can inhibit the proliferation of cancer cells . The compound could be valuable in cancer research for its potential to act as an anti-mitotic agent.
Material Science: Organic Semiconductors
Thiophene is a key component in the synthesis of organic semiconductors due to its stable π-conjugated system . The compound could be explored for its electrical properties and potential use in organic electronic devices.
Kinase Inhibition: Drug Development
Thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a significant role in signal transduction within cells . The compound could be a candidate for the development of kinase inhibitor drugs, which are important in treating diseases like cancer.
Antioxidant Properties
Compounds with thiophene rings have shown antioxidant properties, which are beneficial in protecting cells from oxidative stress . The compound could be researched for its potential antioxidant effects, which might contribute to the prevention of various diseases.
Estrogen Receptor Modulation
Thiophene-containing compounds have been used to modulate estrogen receptors . This application is particularly relevant in the development of drugs for conditions related to hormone imbalances, such as breast cancer.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[(5-hydroxy-3-thiophen-3-ylpentyl)amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-26-19(25)14-2-4-16(5-3-14)21-18(24)17(23)20-9-6-13(7-10-22)15-8-11-27-12-15/h2-5,8,11-13,22H,6-7,9-10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRVCZCFFFAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate |
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